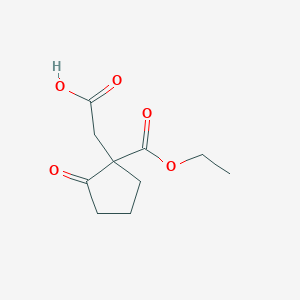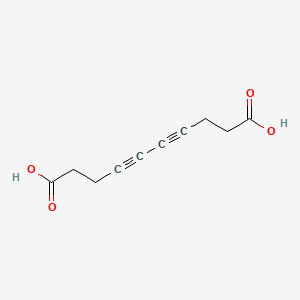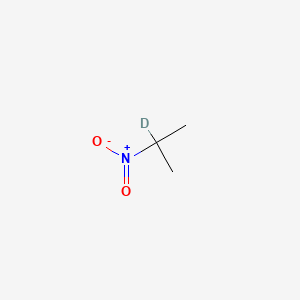
Propane, 2-deutero-2-nitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Propane, 2-deutero-2-nitro- is a derivative of propane where one of the hydrogen atoms at the second carbon position is replaced by a deuterium atom, and a nitro group is attached to the same carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The preparation of Propane, 2-deutero-2-nitro- typically involves the nitration of deuterated propane. The nitration process can be carried out using nitric acid in the presence of a catalyst under controlled temperature conditions. The reaction is usually performed in a microstructured flow reactor, which allows for precise control over the reaction parameters and enhances the selectivity for the desired product .
Industrial Production Methods: In an industrial setting, the vapor-phase nitration of deuterated propane is carried out at high temperatures (380°C–450°C) using evaporated nitric acid. The process involves a radical chain reaction mechanism, and the reaction mixture is rapidly quenched to prevent overreaction and to maximize the yield of Propane, 2-deutero-2-nitro- .
Analyse Chemischer Reaktionen
Types of Reactions: Propane, 2-deutero-2-nitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro alcohols or nitro ketones.
Reduction: Reduction of the nitro group can yield amines or hydroxylamines.
Substitution: The nitro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed:
Oxidation: Nitro alcohols, nitro ketones.
Reduction: Amines, hydroxylamines.
Substitution: Various substituted nitro compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Propane, 2-deutero-2-nitro- has several applications in scientific research:
Chemistry: Used as a model compound in studying isotopic effects and reaction mechanisms.
Medicine: Explored for its potential use in drug development and as a tracer in metabolic studies.
Wirkmechanismus
The mechanism of action of Propane, 2-deutero-2-nitro- involves its interaction with molecular targets through its nitro group. The nitro group can undergo redox reactions, leading to the formation of reactive intermediates such as nitronates. These intermediates can interact with cellular components, causing oxidative stress and potential genotoxic effects . The deuterium substitution can influence the reaction kinetics and stability of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Nitropropane: A non-deuterated analog with similar chemical properties but different isotopic composition.
1-Nitropropane: Another nitroalkane with the nitro group attached to the first carbon instead of the second.
Nitroethane: A simpler nitroalkane with one less carbon atom.
Uniqueness: Propane, 2-deutero-2-nitro- is unique due to the presence of the deuterium atom, which can significantly alter its chemical behavior and reaction kinetics compared to its non-deuterated analogs. This isotopic substitution makes it valuable for studying isotopic effects and for applications where deuterium labeling is beneficial .
Eigenschaften
CAS-Nummer |
13224-31-2 |
|---|---|
Molekularformel |
C3H7NO2 |
Molekulargewicht |
90.10 g/mol |
IUPAC-Name |
2-deuterio-2-nitropropane |
InChI |
InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3/i3D |
InChI-Schlüssel |
FGLBSLMDCBOPQK-WFVSFCRTSA-N |
Isomerische SMILES |
[2H]C(C)(C)[N+](=O)[O-] |
Kanonische SMILES |
CC(C)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4Ar,4bs,6as,7s,9as,9br,11ar)-6a-methyl-2-oxohexadecahydroindeno[5,4-f]chromen-7-yl acetate](/img/structure/B14728345.png)
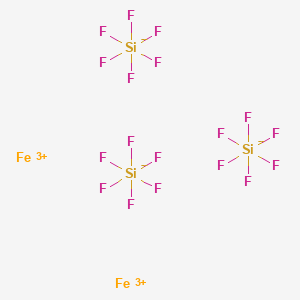
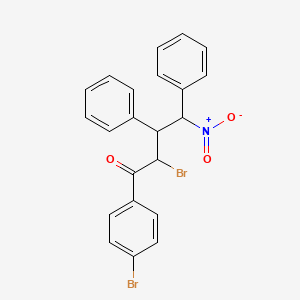
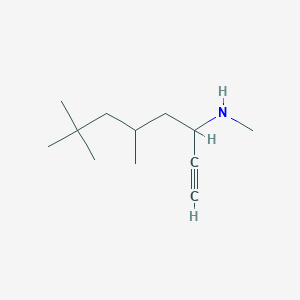
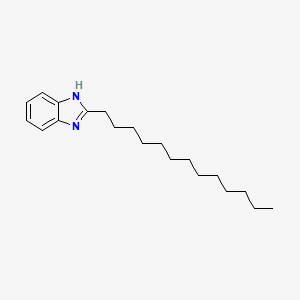
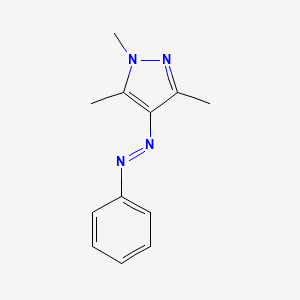
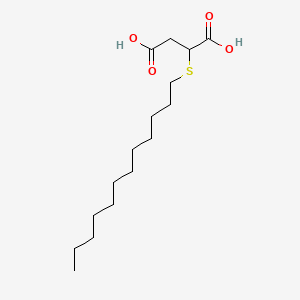
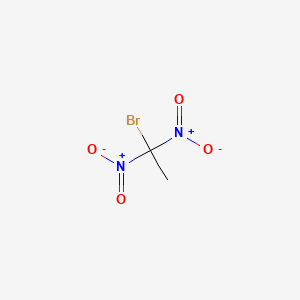
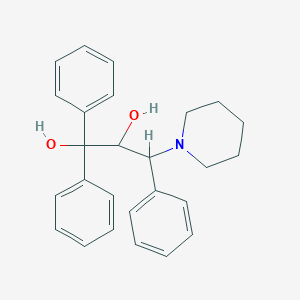
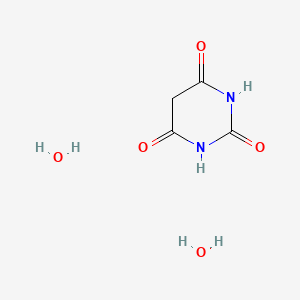
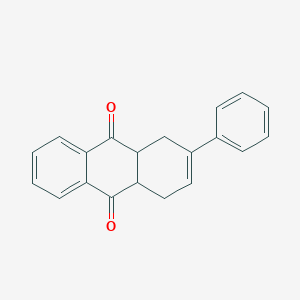
![4-Methyl-1,2,4,4a,5,6-hexahydro-3H-pyrido[1,2-a]quinolin-3-one](/img/structure/B14728398.png)
